molecular formula C12H6F6O B15063740 3-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene

3-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene

Cat. No.: B15063740
M. Wt: 280.16 g/mol
InChI Key: VBRJLYPKXKDKSO-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylating agents such as trifluoromethyl phenyl sulfone under visible light irradiation . Another approach involves the use of trifluoromethyl triflate as a source of the trifluoromethoxy group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene can undergo various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethoxy and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include trifluoromethylating agents like trifluoromethyl phenyl sulfone and trifluoromethyl triflate . Reaction conditions often involve the use of visible light irradiation or other catalytic systems.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted naphthalene derivatives.

Scientific Research Applications

3-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene involves its interaction with molecular targets through its trifluoromethoxy and trifluoromethyl groups. These groups can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, which can influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene is unique due to the simultaneous presence of both trifluoromethoxy and trifluoromethyl groups on a naphthalene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H6F6O

Molecular Weight

280.16 g/mol

IUPAC Name

3-(trifluoromethoxy)-1-(trifluoromethyl)naphthalene

InChI

InChI=1S/C12H6F6O/c13-11(14,15)10-6-8(19-12(16,17)18)5-7-3-1-2-4-9(7)10/h1-6H

InChI Key

VBRJLYPKXKDKSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(F)(F)F)OC(F)(F)F

Origin of Product

United States

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